5-Hydroxy-3-methylpicolinaldehyde

Description

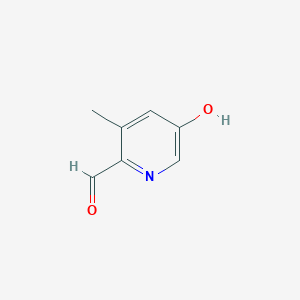

5-Hydroxy-3-methylpicolinaldehyde (CAS 1256813-18-9) is a pyridine derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. Its structure includes a hydroxyl (-OH) group at position 5, a methyl (-CH₃) group at position 3, and an aldehyde (-CHO) group at position 2 of the pyridine ring . The compound is commercially available but may require specialized storage and handling due to its aldehyde functionality .

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

5-hydroxy-3-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H7NO2/c1-5-2-6(10)3-8-7(5)4-9/h2-4,10H,1H3 |

InChI Key |

DASZMNAXFYMDCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method includes the hydroxylation of 3-methylpicolinaldehyde using appropriate oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in substitution reactions, where the hydroxyl or aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products:

Oxidation: Formation of 5-hydroxy-3-methylpicolinic acid.

Reduction: Formation of 5-hydroxy-3-methylpicolinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxy-3-methylpicolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions contributes to its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- This compound uniquely combines a hydroxyl group (electron-donating) and a methyl group (electron-donating) on the pyridine ring. This configuration may enhance hydrogen-bonding capacity compared to 5-Methylpicolinaldehyde, which lacks the hydroxyl group .

- 5-(Trifluoromethyl)picolinaldehyde substitutes a trifluoromethyl (-CF₃) group at C5, introducing strong electron-withdrawing effects. This significantly reduces solubility (log S = -2.4) compared to the hydroxyl and methyl analogs .

Functional Group Reactivity :

- Aldehydes (e.g., this compound, 5-Methylpicolinaldehyde) are reactive toward nucleophiles, making them valuable intermediates in condensation reactions. In contrast, carboxylic acid derivatives (e.g., 5-Methylpicolinic acid) are more stable and suited for coordination chemistry .

Biological Relevance: 5-Methylpicolinaldehyde has been investigated as a precursor in synthesizing glycogen synthase kinase-3β (GSK-3β) inhibitors, highlighting the role of aldehyde groups in medicinal chemistry .

Physicochemical Properties

- Solubility : The hydroxyl group in this compound likely increases aqueous solubility compared to 5-Methylpicolinaldehyde. However, 5-(Trifluoromethyl)picolinaldehyde’s -CF₃ group renders it highly hydrophobic .

Biological Activity

5-Hydroxy-3-methylpicolinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of picolinaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 3-position of the pyridine ring. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties . A study focusing on derivatives of picolinaldehyde highlighted its efficacy against various bacterial strains, indicating potential as a lead compound for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anticancer Activity

The compound has also shown promise in anticancer research . In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was reported to induce apoptosis in human breast cancer cells (MDA-MB-231) and colorectal cancer cells (COLO-205) through the activation of caspase pathways . The following table summarizes key findings from various studies regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15.2 | Apoptosis via caspase activation |

| COLO-205 | 12.8 | Cell cycle arrest |

| COLO-320 | 10.5 | Induction of oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound enhances reactive oxygen species (ROS) production, leading to oxidative damage in cancer cells.

- Apoptosis Activation : It triggers intrinsic apoptotic pathways, characterized by mitochondrial membrane potential loss and cytochrome c release.

- Cell Cycle Arrest : Studies indicate that it may interfere with cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent investigation into its antibacterial properties demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

- Anticancer Research : In a comparative study, this compound was evaluated alongside established chemotherapeutic agents like doxorubicin. Results indicated comparable or superior efficacy in certain cancer models, highlighting its potential as an alternative treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.